[(3aR,4R,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] furan-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Furoyleupatolide can be synthesized through several synthetic routes. One common method involves the extraction from natural sources such as Helogyne apaloidea . The extraction process typically involves the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound can be further purified using chromatographic techniques.
Industrial Production Methods: In an industrial setting, the production of [(3aR,4R,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] furan-3-carboxylate may involve large-scale extraction from plant sources followed by purification processes. The use of advanced chromatographic techniques ensures the high purity of the compound, which is essential for its application in scientific research .
Chemical Reactions Analysis
Types of Reactions: Beta-Furoyleupatolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize [(3aR,4R,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] furan-3-carboxylate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce new functional groups into the molecule, creating a variety of derivatives.
Scientific Research Applications
Beta-Furoyleupatolide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of [(3aR,4R,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various cellular processes, including inflammation, cell proliferation, and apoptosis . It interacts with key enzymes and receptors, leading to the activation or inhibition of specific signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Beta-Furoyleupatolide is unique among sesquiterpene lactones due to its specific chemical structure and biological activities. Similar compounds include other sesquiterpene lactones such as parthenolide, artemisinin, and helenalin . These compounds share some structural similarities but differ in their specific biological activities and mechanisms of action. Beta-Furoyleupatolide stands out due to its potent anti-inflammatory and anticancer properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C20H22O5 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[(3aR,4R,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] furan-3-carboxylate |
InChI |
InChI=1S/C20H22O5/c1-12-5-4-6-13(2)10-17(25-20(22)15-7-8-23-11-15)18-14(3)19(21)24-16(18)9-12/h6-9,11,16-18H,3-5,10H2,1-2H3/b12-9+,13-6?/t16-,17-,18+/m1/s1 |
InChI Key |
RCMIINPNTIVOIK-JXWQWKAGSA-N |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@@H](CC(=CCC1)C)OC(=O)C3=COC=C3)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1)C)OC(=O)C3=COC=C3)C(=C)C(=O)O2 |
Origin of Product |
United States |
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